1-Chlorobuta-1,3-diene
Overview
Description
1-Chloro-1,3-butadiene, also known as Chlorobutadiene , is a compound with the molecular formula C4H5Cl . It has an average mass of 88.535 Da and a monoisotopic mass of 88.007980 Da .
Synthesis Analysis
The synthesis of 1-Chloro-1,3-butadiene involves several steps. For instance, one method involves the preparation of synthetically useful (1 E)-4-chloro-1-substituted-1,3-dienes from 2,4-dichlorohomoallyl acetates, derived from the indium-promoted allylation of aldehydes with 3-bromo-1,3-dichloro-propene and subsequent acetylation . Another method involves the palladium-catalyzed amination of 1-Bromo- and 1-Chloro- 1,3-butadienes .
Molecular Structure Analysis
The molecular structure of 1-Chloro-1,3-butadiene consists of a chain of four carbon atoms with alternating single and double bonds, and a chlorine atom attached to one of the carbon atoms .
Chemical Reactions Analysis
1-Chloro-1,3-butadiene can undergo various chemical reactions. For instance, it can be used in the copolymerization with styrene, as studied by thin-layer chromatography . It can also undergo transformations such as polymerization reactions, conjugate additions, asymmetric hydrofunctionalizations, difunctionalizations, C−H functionalizations, cycloadditions, and cross-coupling reactions .
Physical and Chemical Properties Analysis
1-Chloro-1,3-butadiene has a density of 0.9±0.1 g/cm³, a boiling point of 68.0±0.0 °C at 760 mmHg, and a vapor pressure of 154.1±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 29.7±3.0 kJ/mol and a flash point of -4.8±14.1 °C .
Scientific Research Applications
Carcinogenic Potential in Animal Studies
1-Chloro-1,3-butadiene, also known as chloroprene, has been studied for its carcinogenic potential in animal models. Research conducted by Melnick et al. (1999) demonstrated that chloroprene is carcinogenic to multiple organs in rats and mice, similar to 1,3-butadiene. This study highlighted its effects on organs such as the oral cavity, thyroid gland, lung, kidney, and mammary gland in rats, and various organs including the lung, circulatory system, and mammary gland in mice. The research aimed to understand the carcinogenic potency of chloroprene in comparison with 1,3-butadiene, concluding that the potency in mice is similar for both compounds (Melnick et al., 1999).
Controlled Polymerization for Industrial Use
Chloroprene's significant industrial relevance as a crosslinked rubber in applications ranging from adhesives to automotive components has led to research on its controlled polymerization. Pullan et al. (2013) demonstrated the controlled polymerization of 2-chloro-1,3-butadiene using reversible addition–fragmentation chain transfer (RAFT) polymerization. This study addressed the need for controlled synthesis of poly(2-chloro-1,3-butadiene), due to the inherent toxicity concerns related to the lifecycle of the thiourea-vulcanized rubber. The research achieved complete control over the target molecular weight, producing polymers with low polydispersities (Pullan et al., 2013).
Toxicological Assessment
Melnick et al. (1996) conducted a study to characterize the toxicological potential of chloroprene due to its structural similarity to other compounds like isoprene and 1,3-butadiene. This study provided a basis for selecting exposure concentrations for chronic toxicity and carcinogenicity studies. The research highlighted that the profile of toxic effects of chloroprene is considerably different from that of isoprene or 1,3-butadiene, possibly due to the influence of the chlorine substitution on the toxicokinetics of these compounds (Melnick et al., 1996).
Reactivity in Copolymerizations
Research on the reactivity of 1-chloro-1,3-butadiene in radical copolymerizations was conducted by Kohjiya et al. (1981). This study investigated its copolymerization with styrene, 1,3-butadiene, and chloroprene, revealing that 1-chloro-1,3-butadiene was much less reactive than chloroprene. This research is significant for understanding the reactivity ratios and configurations in copolymerization processes, which are crucial for industrial applications (Kohjiya et al., 1981).
Mechanism of Action
Future Directions
In recent decades, the use of 1,3-butadiene, a comparably cheap and abundant raw material for new applications, has attracted more and more interest, specifically in the chemical industry . The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts . Future research may focus on further exploring new and advanced systems .
Properties
IUPAC Name |
(1E)-1-chlorobuta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl/c1-2-3-4-5/h2-4H,1H2/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPYTNCQOSFKGG-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-22-5 | |
Record name | 1-Chloro-1,3-butadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-chlorobuta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.992 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.